molecular formula C15H11ClN2O3S B12499398 Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate

Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B12499398
M. Wt: 334.8 g/mol
InChI Key: ZFYKXLLSYIVVHY-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a chlorobenzamido group, a cyano group, and a methyl ester group attached to a thiophene ring

Preparation Methods

The synthesis of Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor such as a dicarbonyl compound.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Chlorobenzamido Group: The chlorobenzamido group is attached through an amide coupling reaction using 4-chlorobenzoic acid and a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it may act by inhibiting enzymes or receptors that are overexpressed in cancer cells, leading to the disruption of cellular signaling pathways and induction of apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClN2O3S

Molecular Weight

334.8 g/mol

IUPAC Name

methyl 5-[(4-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C15H11ClN2O3S/c1-8-11(7-17)14(22-12(8)15(20)21-2)18-13(19)9-3-5-10(16)6-4-9/h3-6H,1-2H3,(H,18,19)

InChI Key

ZFYKXLLSYIVVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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